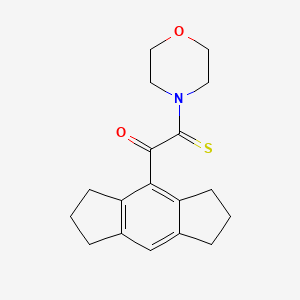
Morpholine, 4-(2-(1,2,3,5,6,7-hexahydro-S-indacen-4-yl)-2-oxo-1-thioxoethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholine, 4-(2-(1,2,3,5,6,7-hexahydro-S-indacen-4-yl)-2-oxo-1-thioxoethyl)- is a complex organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a morpholine ring attached to a hexahydro-S-indacenyl group through a thioxoethyl linkage. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(2-(1,2,3,5,6,7-hexahydro-S-indacen-4-yl)-2-oxo-1-thioxoethyl)- typically involves the reaction of 1,2,3,5,6,7-hexahydro-S-indacene with morpholine-4-sulfonamide under specific conditions. One common method involves the use of 4-isocyanato-1,2,3,5,6,7-hexahydro-S-indacene, which reacts with morpholine-4-sulfonamide to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and characterization using techniques like NMR and HPLC.
化学反応の分析
Types of Reactions
Morpholine, 4-(2-(1,2,3,5,6,7-hexahydro-S-indacen-4-yl)-2-oxo-1-thioxoethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and solvents like DMSO or acetonitrile.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.
科学的研究の応用
Morpholine, 4-(2-(1,2,3,5,6,7-hexahydro-S-indacen-4-yl)-2-oxo-1-thioxoethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
作用機序
The mechanism of action of Morpholine, 4-(2-(1,2,3,5,6,7-hexahydro-S-indacen-4-yl)-2-oxo-1-thioxoethyl)- involves its interaction with specific molecular targets. For instance, it has been identified as a potent and selective inhibitor of the NLRP3 inflammasome, a protein complex involved in the inflammatory response . The compound binds to the NLRP3 protein, preventing its activation and subsequent inflammatory signaling.
類似化合物との比較
Similar Compounds
N-((1,2,3,5,6,7-Hexahydro-S-indacen-4-yl)carbamoyl)-4-hydroxy-4-methyl-4-morpholine: This compound shares a similar core structure but differs in the functional groups attached to the morpholine ring.
Uniqueness
Morpholine, 4-(2-(1,2,3,5,6,7-hexahydro-S-indacen-4-yl)-2-oxo-1-thioxoethyl)- is unique due to its specific thioxoethyl linkage, which imparts distinct chemical and biological properties. Its ability to inhibit the NLRP3 inflammasome selectively makes it a valuable compound in medicinal chemistry.
特性
CAS番号 |
65935-72-0 |
|---|---|
分子式 |
C18H21NO2S |
分子量 |
315.4 g/mol |
IUPAC名 |
1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-2-morpholin-4-yl-2-sulfanylideneethanone |
InChI |
InChI=1S/C18H21NO2S/c20-17(18(22)19-7-9-21-10-8-19)16-14-5-1-3-12(14)11-13-4-2-6-15(13)16/h11H,1-10H2 |
InChIキー |
SZKUGAZCYYUKFQ-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC3=C(CCC3)C(=C2C1)C(=O)C(=S)N4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





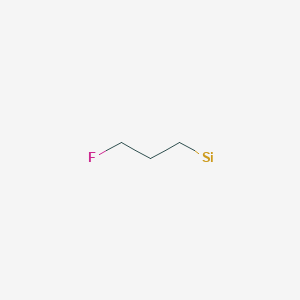
![(2,5-Dihydroxy-7-oxabicyclo[4.1.0]hept-3-en-1-yl)methyl benzoate](/img/structure/B14489644.png)

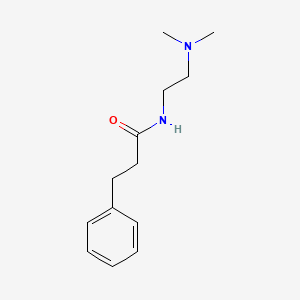
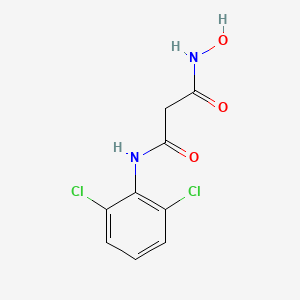



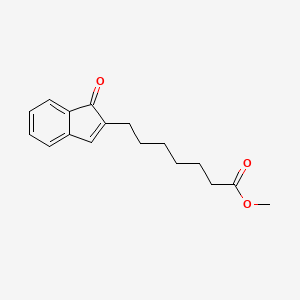
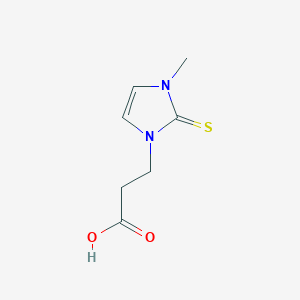
![8-Methyl-8-azabicyclo[3.2.1]oct-2-yl 2-cyclopentyl-2-hydroxy-3-pentynoate](/img/structure/B14489709.png)
